molecular formula C23H24N2O5S B3468268 1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine

1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3468268
M. Wt: 440.5 g/mol
InChI Key: VSIFJRXNBNBEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine, also known as MPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a key role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. This compound has been shown to have a high selectivity for CK2, and it does not inhibit other protein kinases at concentrations that inhibit CK2.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2, which leads to the activation of the caspase cascade and the cleavage of various apoptotic proteins. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. This compound also has some solubility issues, which may require the use of organic solvents for its preparation and use.

Future Directions

There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine. One area of research is the development of new CK2 inhibitors based on the structure of this compound. This may lead to the discovery of more potent and selective inhibitors of CK2, which could have therapeutic applications. Another area of research is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. This may lead to the development of new treatments for these diseases based on the inhibition of CK2. Finally, the use of this compound as a tool for studying the role of CK2 in various cellular processes may lead to the discovery of new signaling pathways and targets for drug development.

Scientific Research Applications

1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine has been widely used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and it has been used to study the role of CK2 in cancer and other diseases.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-20-7-9-21(10-8-20)30-17-23(26)24-12-14-25(15-13-24)31(27,28)22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFJRXNBNBEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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